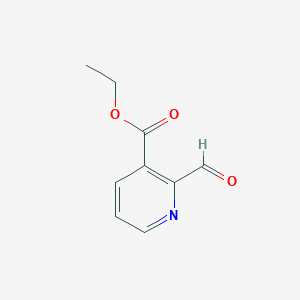

Ethyl 2-formylnicotinate

Overview

Description

Ethyl 2-formylnicotinate is a versatile organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a useful intermediate and a versatile building block in organic synthesis, often employed in the preparation of complex organic molecules . This compound is not an approved drug but has shown potential in various research applications, including cancer treatment .

Mechanism of Action

Biochemical Pathways

It’s known that nicotine, a related compound, is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway)

Result of Action

It’s known that related compounds, such as etofylline nicotinate, cause vasodilation and relaxation of smooth muscle

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound. For instance, Ethyl 2-formylnicotinate should be stored in an inert atmosphere at 2-8°C for optimal stability .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a derivative of nicotinic acid, which plays a crucial role in various biochemical reactions . Nicotinic acid is a key component of NAD and NADP, two coenzymes involved in numerous metabolic reactions . Therefore, it is plausible that Ethyl 2-formylnicotinate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have stable properties over time .

Dosage Effects in Animal Models

Similar compounds have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

As a derivative of nicotinic acid, it may be involved in similar metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

Similar compounds have been shown to be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to localize in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formylnicotinate can be synthesized through various methods. One common approach involves the reaction of ethyl nicotinate with formic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formylnicotinate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the formyl group into a carboxylic acid group.

Reduction: The formyl group can be reduced to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products:

Oxidation: Ethyl 2-carboxynicotinate.

Reduction: Ethyl 2-hydroxymethylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formylnicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: Although not an approved drug, it has shown promise in preclinical studies for cancer treatment.

Industry: It is employed in the synthesis of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Ethyl 2-formylnicotinate can be compared with other similar compounds such as:

Ethyl nicotinate: Lacks the formyl group, making it less reactive in certain synthetic applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

Ethyl 2-carboxynicotinate: The oxidized form of this compound, with a carboxylic acid group instead of a formyl group.

Uniqueness: The presence of the formyl group in this compound provides unique reactivity, making it a valuable intermediate in organic synthesis. Its potential biological activities further enhance its significance in research .

Biological Activity

Ethyl 2-formylnicotinate is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of . It is characterized by a formyl group attached to the 2-position of the nicotinic acid framework. This structural feature contributes to its chemical reactivity and biological activity.

The biological activity of this compound is linked to its interaction with various biochemical pathways:

- Vasodilation : Similar to nicotine, it may promote vasodilation and relaxation of smooth muscle, which can be beneficial in cardiovascular health.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis and interfering with DNA synthesis.

- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent, with studies indicating its ability to inhibit bacterial growth.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| HeLa | 12.3 | DNA synthesis interference |

| A549 | 10.1 | Cell cycle arrest |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against several bacterial strains, showing significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Studies

- Case Study on Anticancer Effects : A study involving the treatment of MCF-7 breast cancer cells with this compound revealed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against multidrug-resistant strains of E. coli, demonstrating significant antibacterial activity compared to standard antibiotics.

Applications in Medicine and Industry

This compound is not yet an approved drug but shows promise for future therapeutic applications:

- Pharmaceutical Development : It is being explored as a lead compound in the development of new anticancer and antimicrobial agents.

- Organic Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules, making it valuable in chemical research and industry.

Properties

IUPAC Name |

ethyl 2-formylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTNTHAZMFWQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.